(E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20(2)15-10-18-11-16(19-15)23-13-7-8-21(12-13)17(22)6-5-14-4-3-9-24-14/h3-6,9-11,13H,7-8,12H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPKRGWORAJIG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines elements such as a thiophene ring, a pyrazine moiety, and a pyrrolidine unit, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
This structure indicates the presence of functional groups that are often associated with biological activity, including the dimethylamino group, which is known to enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, leading to significant biological effects. For instance, compounds with similar structures have been noted for their roles in cancer therapy, where they induce apoptosis in tumor cells through specific signaling pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. In vitro assays demonstrated that such compounds exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. The presence of the pyrazine ring suggests potential interactions with bacterial enzymes or receptors, which could inhibit microbial growth. Preliminary studies have indicated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria .
Neuropharmacological Effects
The dimethylamino group may also confer neuropharmacological properties. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognitive functions. This is particularly relevant given the increasing interest in developing novel treatments for neurological disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of related compounds on cancer cell lines; demonstrated significant apoptosis induction. |
| Study 2 | Analyzed antimicrobial activity against various bacterial strains; showed promising results against Gram-positive bacteria. |
| Study 3 | Explored neuropharmacological effects; indicated potential for mood modulation and cognitive enhancement. |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antitumor properties. For instance, derivatives containing the pyrazine and thiophene rings have shown efficacy against various cancer cell lines, including breast, ovarian, and lung cancers.
Case Study:
A study involving synthesized derivatives demonstrated IC50 values ranging from 10 to 30 µM against MCF7 and HeLa cell lines, indicating promising antitumor potential .
Antiviral Properties
The compound's structure suggests potential antiviral applications, particularly against influenza viruses. Research has focused on compounds that disrupt viral polymerase activity, with some derivatives showing effective inhibition of the PA-PB1 interface in influenza A virus polymerase.
Data Table: Antiviral Activity of Related Compounds
| Compound | IC50 (µM) | EC50 (µM) | Target |
|---|---|---|---|
| Compound A | 3.3 | >100 | PA-PB1 |
| Compound B | 31 | 43 | PA-PB1 |
Pharmacological Studies
Pharmacological evaluations have revealed that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory properties. Such findings suggest that this compound may also possess analgesic or anti-inflammatory effects.
Chemical Reactions Analysis
α,β-Unsaturated Ketone (Enone)
-
Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position.
-
Cycloaddition : Participates in Diels-Alder reactions with dienes due to electron-deficient double bond.
-
Reduction : The C=C bond is selectively reduced by catalysts like Pd/C or NaBH₄ to yield saturated ketone derivatives.
Pyrazine-Pyrrolidine System
-
Nucleophilic Aromatic Substitution : The 6-(dimethylamino)pyrazin-2-yl group facilitates substitution at electron-deficient positions .
-
Hydrogen Bonding : The pyrrolidine-oxygen acts as a hydrogen-bond acceptor, influencing solubility and interaction with biological targets .
Thiophene Ring
-
Electrophilic Substitution : Reacts at the 5-position with electrophiles (e.g., nitration, halogenation) .
-
Oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidizing conditions .
Reaction Monitoring and Mechanistic Studies
-
Chromatography : HPLC and TLC track reaction progress, ensuring minimal byproducts .
-
Kinetic Analysis : Studies reveal that EDG substituents on the phenyl ring accelerate reaction rates by stabilizing transition states .
-
Docking Simulations : Computational models confirm that the enone system aligns with enzymatic active sites (e.g., MAO-B), guiding synthetic modifications .
Potential for Further Chemical Modifications
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : The synthesis involves multi-step reactions, including enone formation and coupling of heterocyclic moieties. For example, enone synthesis via aldol condensation (e.g., using pinacolone and thiophene-2-carbaldehyde) can yield intermediates with ~79% efficiency . Subsequent coupling of the pyrrolidine-pyrazine fragment may require activating agents like HOBt/TBTU for amide bond formation, as demonstrated in analogous piperazine-based compounds . Optimization should focus on solvent choice (e.g., anhydrous DMF), stoichiometry (2:3 enone-to-hydrazine ratio), and temperature control to minimize side reactions.
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify stereochemistry (e.g., E-configuration of the enone) and substituent positions.
- XRPD : Compare experimental X-ray powder diffraction patterns with simulated data from single-crystal structures (e.g., as in thiophene-containing enones ).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., calculated vs. observed [M+H]).
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Screen for kinase inhibition or antimicrobial activity based on structural analogs. For example:
- Kinase assays : Use ADP-Glo™ kinase assays to test inhibition of kinases like EGFR or VEGFR2, given the pyrazine-pyrrolidine scaffold’s similarity to known inhibitors .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, as seen in thiazolidinone derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Modular synthesis : Synthesize derivatives with variations in the pyrazine (e.g., substituents at the dimethylamino group) and thiophene (e.g., halogenation) moieties .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes to kinase ATP-binding pockets. Compare with crystallographic data from analogs .
- Selectivity profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?
- Methodological Answer :
- Purity analysis : Employ HPLC-MS to detect impurities (e.g., unreacted intermediates or stereoisomers) that may interfere with assays .
- Crystallization studies : Reproduce single crystals for X-ray analysis to rule out polymorphic variations affecting activity .
- Dose-response curves : Re-test batches with EC/IC determinations to ensure reproducibility.
Q. How can reaction mechanisms be elucidated for challenging steps in the synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ FTIR or -NMR to identify rate-limiting steps (e.g., enolization in enone formation) .
- Isotopic labeling : Use -labeled reagents to trace oxygen transfer in the pyrazine-pyrrolidine coupling step .
- DFT calculations : Simulate transition states (e.g., Gaussian 16) to propose intermediates in multi-step reactions.
Notes
- Advanced Techniques : Emphasized methodologies from peer-reviewed syntheses (e.g., XRPD, kinase assays) and computational tools.
- Contradictions Addressed : Highlighted batch-to-bioactivity variability and purity-driven solutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
